molecular formula C25H16BrFO5 B14946245 4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B14946245
M. Wt: 495.3 g/mol
InChI Key: FOCHYBGYINZYKW-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound that features a unique structure combining bromophenyl, fluorobenzoyl, and chromene moieties

Preparation Methods

The synthesis of 4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This is followed by a series of coupling reactions and cyclization steps to form the chromene ring structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can form Grignard reagents, which are useful in further synthetic applications.

Scientific Research Applications

4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzoyl groups can enhance binding affinity and specificity towards these targets. The chromene moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C25H16BrFO5

Molecular Weight

495.3 g/mol

IUPAC Name

(4-bromophenyl) 1-(4-fluorobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C25H16BrFO5/c1-24(21(28)14-6-10-16(27)11-7-14)20-18-4-2-3-5-19(18)32-23(30)25(20,24)22(29)31-17-12-8-15(26)9-13-17/h2-13,20H,1H3

InChI Key

FOCHYBGYINZYKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)OC4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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